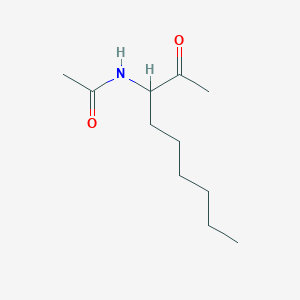

N-(2-oxononan-3-yl)acetamide

Vue d'ensemble

Description

N-(2-oxononan-3-yl)acetamide is a chemical compound of interest in various scientific fields. Its study involves the analysis of its synthesis, structure, and properties to understand its behavior and potential applications.

Synthesis Analysis

The synthesis of similar acetamide compounds involves a multi-step chemical process. For example, Yang Chao (2008) detailed the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide using amination and cyclization of epichlorohydrin, followed by a reaction with N-substituted ethyl carbamate (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been studied extensively. Kimura and Aoki (1953) determined the molecular structures of acetamide and N-methylacetamide using electron diffraction, highlighting differences in bond lengths and angles in gaseous and crystalline states (Kimura & Aoki, 1953). Kitano and Kuchitsu (1973) also analyzed the bond distances and angles in acetamide using gas electron diffraction, providing detailed structural insights (Kitano & Kuchitsu, 1973).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives is influenced by their molecular structure. For instance, Haupa, Ong, and Yuan‐Pern Lee (2020) explored the hydrogen abstraction reactions in acetamide, revealing pathways for molecule activation and interaction with other species (Haupa, Ong, & Yuan‐Pern Lee, 2020).

Applications De Recherche Scientifique

Synthesis Methodologies

Research has developed methods for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, highlighting the mild and available techniques for preparing these compounds. The process involves the amination and cyclization of epichlorohydrin in the presence of protective agents, followed by the reaction of N-substituted ethyl carbamate and glycidylacetamide in the presence of a catalyst, achieving a total yield of 50% (Yang Chao, 2008).

Polymer Chemistry

In polymer chemistry, the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide was explored for its application as a nano-photoinitiator in the preparation of PMMA hybrid networks in air atmosphere. This research demonstrates the photoinitiator's effectiveness based on its intramolecular hydrogen abstraction mechanism, leading to the incorporation and good dispersion of POSS in poly(methyl methacrylate) matrices, thereby improving thermal stability (Gonul S. Batibay et al., 2020).

Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides have been prepared and shown to act as partial muscarinic agonists, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This research opens pathways for the development of novel therapeutic agents (V. Pukhalskaya et al., 2010).

Antifungal Properties

The identification and development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species were reported. This series demonstrated significant in vitro and in vivo antifungal activities, highlighting its potential as a novel treatment option for fungal infections (D. Bardiot et al., 2015).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs were investigated for their photochemical and thermochemical properties, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and were found to have notable non-linear optical (NLO) activities (Y. Mary et al., 2020).

Antimicrobial Activities

The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms. This research contributes to the search for new antimicrobial agents (B. Debnath, S. Ganguly, 2015).

Analgesic and Anti-inflammatory Activities

The design and synthesis of quinazolinyl acetamides revealed their potential for analgesic and anti-inflammatory activities, with certain compounds showing potency comparable to diclofenac sodium. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation (V. Alagarsamy et al., 2015).

Fluorescence Spectroscopy of Complexes

Studies on europium and terbium complexes with ether-amide type multipodal ligands have explored the effects of conformation and anion presence on fluorescence spectra, highlighting the importance of molecular structure in the fluorescence properties of these complexes (Kewei Lei et al., 2007).

Coordination Chemistry

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide were synthesized, showing significant antioxidant activity. The study emphasizes the role of hydrogen bonding in the self-assembly process of these complexes (K. Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-(2-oxononan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-5-6-7-8-11(9(2)13)12-10(3)14/h11H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBMQOMSIXZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313564 | |

| Record name | 3-Acetamidononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxononan-3-yl)acetamide | |

CAS RN |

51714-09-1 | |

| Record name | NSC272452 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidononan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

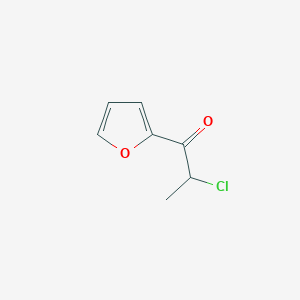

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

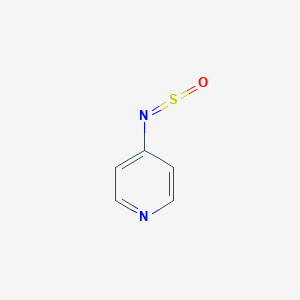

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

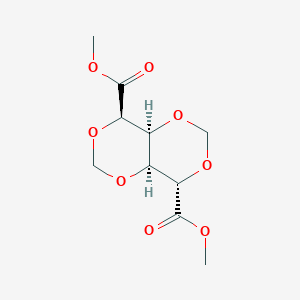

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

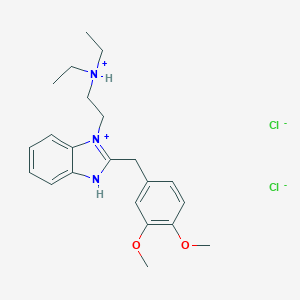

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)